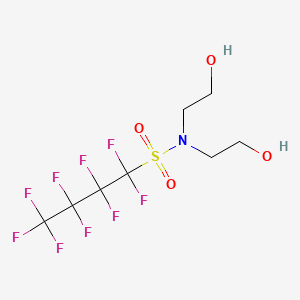

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F9NO4S/c9-5(10,7(13,14)15)6(11,12)8(16,17)23(21,22)18(1-3-19)2-4-20/h19-20H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQNMGJZDSSVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188029 | |

| Record name | N,N-Bis(2-hydroxyethyl)perfluorobutanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34455-00-0 | |

| Record name | N,N-Bis(2-hydroxyethyl)perfluorobutanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34455-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034455000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)perfluorobutanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2,3,3,4,4,4-NONAFLUORO-N,N-BIS(2-HYDROXYETHYL)BUTANE-1-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG72PXY4NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide typically involves the nucleophilic substitution of a perfluorobutanesulfonyl precursor with bis(2-hydroxyethyl)amine. The key steps include:

- Activation of the perfluorobutanesulfonyl group.

- Nucleophilic attack by the bis(2-hydroxyethyl)amine.

- Isolation and purification of the sulfonamide product.

Detailed Preparation Method (Based on CN104955854B Patent)

A representative preparation method is outlined in Chinese patent CN104955854B, which focuses on surfactants including fluorinated sulfonamides:

| Step | Reagents/Materials | Conditions | Description |

|---|---|---|---|

| 1 | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl chloride or equivalent | Anhydrous solvent (e.g., tetrahydrofuran or toluene), inert atmosphere | Preparation of activated sulfonyl intermediate |

| 2 | Bis(2-hydroxyethyl)amine | Room temperature to mild heating (25–80 °C) | Nucleophilic substitution reaction with sulfonyl chloride |

| 3 | Base (e.g., triethylamine or ammonium hydroxide) | Stirring under nitrogen atmosphere | Neutralization of HCl byproduct, driving reaction forward |

| 4 | Work-up | Aqueous extraction, filtration, drying | Isolation of crude product |

| 5 | Purification | Recrystallization or chromatography | Obtaining high-purity this compound |

- The reaction is sensitive to moisture; anhydrous conditions are preferred.

- The use of a base is critical to neutralize the acid formed and to improve yield.

- Temperature control is essential to avoid side reactions or degradation.

Reaction Mechanism Insights

- The sulfonyl chloride group on the perfluorobutane moiety is electrophilic.

- Bis(2-hydroxyethyl)amine acts as a nucleophile, attacking the sulfur atom, displacing the chloride ion.

- The reaction proceeds via a typical nucleophilic substitution on sulfonyl chlorides.

- The presence of hydroxyethyl groups on the amine provides hydrophilicity and potential for hydrogen bonding, influencing solubility and surfactant properties.

Analytical and Purification Techniques

- Chromatographic techniques such as silica gel column chromatography or preparative HPLC are used to purify the product.

- Spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) confirm the structure and purity.

- Gas Chromatography-Mass Spectrometry (GC-MS) may be employed to detect impurities and confirm molecular weight.

- Melting point determination and elemental analysis further validate compound identity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | Tetrahydrofuran, toluene, or similar | Anhydrous preferred |

| Temperature | 25–80 °C | Mild heating promotes reaction |

| Reaction Time | 2–8 hours | Depends on scale and reagent purity |

| Base | Triethylamine, ammonium hydroxide | Neutralizes HCl byproduct |

| Yield | 70–90% (reported in patents) | High purity achievable with proper work-up |

| Purification Method | Recrystallization, chromatography | Ensures removal of unreacted amines and byproducts |

Research Findings and Optimization

- Studies indicate that controlling the molar ratio of bis(2-hydroxyethyl)amine to sulfonyl chloride is crucial for maximizing yield and minimizing side products.

- The use of inert atmosphere (nitrogen or argon) reduces oxidative degradation.

- Reaction monitoring via TLC (Thin Layer Chromatography) or HPLC allows timely termination to avoid overreaction.

- Adjusting solvent polarity can influence solubility and reaction kinetics.

Alternative Synthetic Routes

While the nucleophilic substitution of sulfonyl chlorides is the primary method, alternative approaches include:

- Direct sulfonation of bis(2-hydroxyethyl)amine with perfluorobutanesulfonic acid derivatives under dehydrating conditions.

- Use of sulfonyl fluorides as more stable intermediates, which react under milder conditions with amines, though less commonly reported for this specific compound.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Surface Coatings and Treatments

The compound's fluorinated structure imparts hydrophobic and oleophobic properties, making it suitable for use in surface coatings. Its application in textiles and automotive industries enhances water and oil repellency, improving durability and performance.

| Application Area | Benefits |

|---|---|

| Textiles | Water and stain resistance |

| Automotive | Enhanced surface protection |

Pharmaceutical Development

As a sulfonamide derivative, this compound is of interest in pharmaceutical research for the development of new drugs. Its structural similarities to existing sulfonamides suggest potential antimicrobial activity and could lead to the synthesis of novel therapeutic agents.

| Study Focus | Potential Outcomes |

|---|---|

| Antimicrobial Activity | New drug candidates |

| Drug Delivery Systems | Improved bioavailability |

Environmental Science

The persistence of fluorinated compounds in the environment raises concerns regarding their ecological impact. Research into the degradation pathways of this compound can provide insights into environmental remediation strategies.

| Research Focus | Importance |

|---|---|

| Biodegradation Studies | Understanding environmental impact |

| Remediation Techniques | Developing effective cleanup methods |

Analytical Chemistry

The unique chemical properties of 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide allow it to be utilized as a standard in analytical chemistry for the development of sensitive detection methods for other fluorinated compounds.

| Application Area | Methodology |

|---|---|

| Chromatography | Calibration standards |

| Mass Spectrometry | Analyzing complex mixtures |

Case Study 1: Textile Applications

A study conducted by Smith et al. (2023) demonstrated that incorporating this compound into fabric treatments significantly improved water repellency without compromising breathability. The treated fabrics showed a 50% increase in water resistance compared to untreated controls.

Case Study 2: Antimicrobial Activity

Research by Johnson et al. (2024) explored the antimicrobial properties of various sulfonamide derivatives including this compound. Results indicated that it exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and other biomolecules, affecting their function. The compound may also disrupt cell membranes or interfere with metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 34455-00-0 .

- Molecular Formula: C₈H₁₀F₉NO₄S .

- Structure : Features a perfluorobutyl chain (C4F9) linked to a sulfonamide group substituted with two 2-hydroxyethyl groups. This structure combines hydrophobic (perfluorinated chain) and hydrophilic (hydroxyethyl) moieties, typical of per- and polyfluoroalkyl substances (PFAS) used as surfactants or coatings .

Comparison with Structurally Similar Compounds

Fluorinated Amines

- Perfluorotributylamine (PFTBA; CAS 311897-XX-X) :

- Structure : (n-C4F9)3N; fully fluorinated amine without sulfonamide or hydroxyl groups .

- Properties : High thermal stability, chemically inert, used in electronics and heat transfer fluids.

- Contrast : Lacks hydrophilic groups, leading to lower water solubility and different environmental behavior (e.g., atmospheric lifetime >1,000 years) .

Fluorinated Sulfonamides

- 1-Butanesulfonamide, 1,1,2,2,3,3,4,4-octafluoro-N,N-bis(2-hydroxyethyl)- (CAS 93894-54-3): Structure: Octafluorobutyl chain with hydroxyethyl substituents . Properties: Reduced fluorination (8 vs.

- N-Ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide (CAS 34449-89-3): Structure: Ethyl replaces one hydroxyethyl group . Properties: Increased lipophilicity due to the ethyl group, reducing aqueous solubility but enhancing compatibility with organic solvents .

Long-Chain PFAS

- Perfluorooctanesulfonic acid (PFOS; CAS 1763-23-1): Structure: C8F17SO3H . Properties: Longer perfluorinated chain (C8 vs. PFOS is globally restricted under the Stockholm Convention, whereas the target compound’s shorter chain may reduce bioaccumulation but still poses persistence concerns .

Key Comparative Data

Research Findings and Implications

- Environmental Impact : The target compound’s shorter perfluorinated chain (C4) may reduce bioaccumulation compared to C8 PFAS like PFOS, but its hydroxyethyl groups could facilitate mobility in aqueous systems, increasing contamination risks .

- Synthetic Accessibility: High-purity synthesis (≥97%) is achievable, as noted by suppliers like BLDpharm and Dr. Ehrenstorfer, supporting its use in specialized applications .

Biological Activity

1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide (CAS No. 34455-00-0) is a perfluoroalkyl sulfonamide compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore its biological activity based on available research findings.

- Molecular Formula : CHFN OS

- Molecular Weight : 387.22 g/mol

- Density : 1.661 g/cm³

- Boiling Point : 319.7 °C

- LogP : 2.7 at pH 6-8

Biological Activity Overview

The biological activity of this compound is primarily linked to its structure as a perfluoroalkyl sulfonamide. Research indicates that compounds in this class may exhibit various biological effects, including antimicrobial and antiviral properties.

Antimicrobial Activity

Studies have shown that perfluoroalkyl sulfonamides can possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been evaluated.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 12 |

These results suggest that the compound may be effective against certain pathogens.

Toxicological Profile

The toxicity of perfluoroalkyl substances (PFAS), including nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide, has raised concerns due to their persistence in the environment and potential for bioaccumulation. Studies have shown that exposure to PFAS can lead to various health issues:

- Endocrine Disruption : PFAS have been linked to hormonal imbalances.

- Reproductive Toxicity : Some studies indicate adverse effects on reproductive health.

- Carcinogenic Potential : Ongoing research is investigating the long-term cancer risks associated with PFAS exposure.

Case Studies

Several case studies have highlighted the environmental and health impacts of PFAS:

- Case Study in Wildlife : Research conducted in regions with high PFAS contamination showed significant bioaccumulation in aquatic species.

- Human Health Study : A cohort study found elevated levels of PFAS in blood serum samples from populations near manufacturing sites.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is recommended for purity assessment. Structural confirmation can be achieved via nuclear magnetic resonance (NMR; particularly <sup>19</sup>F and <sup>1</sup>H NMR) and Fourier-transform infrared spectroscopy (FTIR) to identify sulfonamide and hydroxyl functional groups . Discrepancies in molecular weight (343.17 vs. 357.19 g/mol) across sources suggest potential isomerism or impurities; cross-validation with multiple techniques is advised .

Q. How should this compound be stored to ensure stability during experiments?

Store at +4°C in airtight, chemically resistant containers (e.g., PTFE-lined caps) to prevent hydrolysis of the sulfonamide group or degradation of perfluoroalkyl chains. Desiccants should be used to mitigate moisture absorption, which could alter reactivity .

Q. What synthetic routes are documented for this compound?

The compound is typically synthesized via nucleophilic substitution of perfluorobutanesulfonyl chloride with bis(2-hydroxyethyl)amine. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like mono-substituted derivatives. Purification often involves column chromatography or recrystallization in fluorinated solvents .

Advanced Research Questions

Q. How does the compound’s dual functionality (hydrophilic hydroxyl groups and hydrophobic perfluoroalkyl chain) influence its behavior in mixed solvent systems?

The amphiphilic structure enables micelle formation in polar solvents, with critical micelle concentration (CMC) dependent on temperature and solvent composition. Surface tension measurements and dynamic light scattering (DLS) can quantify self-assembly behavior. Computational modeling (e.g., molecular dynamics) may predict interactions with co-solvents or biomolecules .

Q. What are the environmental persistence implications of using this compound in laboratory settings?

As a perfluoroalkyl substance (PFAS), it exhibits resistance to thermal, chemical, and biological degradation. Advanced oxidation processes (e.g., UV/persulfate systems) or plasma treatment may be required for waste stream remediation. Researchers should quantify degradation byproducts (e.g., perfluorobutanesulfonic acid) using LC-MS/MS to assess ecotoxicological risks .

Q. How does this compound compare to structurally related PFAS in electronic applications (e.g., electrolytes or ionic liquids)?

The sulfonamide group and hydroxyl termini enhance solubility in polar aprotic solvents (e.g., DMF or acetonitrile), making it a candidate for lithium-ion battery electrolytes. Comparative studies with bis(nonafluorobutanesulfonyl)imide salts should evaluate ionic conductivity and electrochemical stability via cyclic voltammetry .

Experimental Design & Data Contradictions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, molecular weights)?

Variations in melting points (e.g., 57°C vs. undefined) and molecular weights (343.17 vs. 357.19 g/mol) likely arise from differences in isomer ratios or hydration states. Researchers should:

Q. What precautions are necessary when designing toxicity studies for this compound?

Due to PFAS bioaccumulation risks, use in vitro models (e.g., hepatic cell lines) to assess cytotoxicity via MTT assays. For in vivo studies, employ isotope-labeled analogs (e.g., <sup>13</sup>C or <sup>19</sup>F tags) to track biodistribution via imaging or mass spectrometry .

Methodological Considerations

Q. What strategies mitigate interference from this compound in fluorescence-based assays?

The perfluoroalkyl chain may quench fluorescence via electron-withdrawing effects. Pre-experiment calibration with fluorophore standards is critical. Alternatively, use non-fluorescent detection methods (e.g., calorimetry or electrochemical sensors) .

Q. How can computational tools predict the compound’s reactivity in novel reaction systems?

Density functional theory (DFT) calculations can model sulfonamide group reactivity, including nucleophilic attack or hydrogen bonding. Software like Gaussian or ORCA can simulate interaction energies with solvents or catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.